molecular formula C14H16N4 B2380690 2-(4-Phenylpiperazin-1-yl)pyrazine CAS No. 875229-24-6

2-(4-Phenylpiperazin-1-yl)pyrazine

Cat. No.: B2380690
CAS No.: 875229-24-6
M. Wt: 240.31
InChI Key: FDEBEKOTSYJMSY-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)pyrazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-13(5-3-1)17-8-10-18(11-9-17)14-12-15-6-7-16-14/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBEKOTSYJMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyrazine typically involves the reaction of pyrazine with 4-phenylpiperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)pyrazine is unique due to its specific structure, which allows it to interact with acetylcholinesterase in a selective manner . This selectivity makes it a promising candidate for the development of drugs targeting neurological disorders.

Biological Activity

2-(4-Phenylpiperazin-1-yl)pyrazine is a compound of interest in medicinal chemistry due to its structural features that suggest potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a phenylpiperazine moiety, which is known for enhancing binding affinity to various biological targets. The presence of the piperazine ring contributes to its lipophilicity and may influence its pharmacokinetic properties, making it a suitable candidate for drug development.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives of piperazine can possess anticonvulsant properties. For instance, N-phenyl derivatives were evaluated in animal models, showing significant protective effects against seizures at specific dosages .
  • Kinase Inhibition : The structural similarity of this compound to known kinase inhibitors suggests potential activity in modulating kinase pathways, which are critical in various diseases including cancer.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, possibly through interactions with neurotransmitter systems.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to serotonin receptors or other neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Modulation : It could act as a covalent inhibitor for certain enzymes, impacting their activity and leading to therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

StudyFindings
Anticonvulsant Evaluation A series of N-phenyl derivatives showed significant anticonvulsant activity in animal models, with varying efficacy based on lipophilicity .
Kinase Interaction Studies Investigation into the binding affinities of similar compounds revealed potential for selective kinase inhibition.
Neuroprotective Research Compounds were tested for neuroprotective effects, showing promise in modulating neuronal excitability and reducing seizure frequency.

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